molecular formula C15H15N5OS B2946861 N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1444863-60-8

N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2946861
CAS RN: 1444863-60-8
M. Wt: 313.38
InChI Key: ALOGQEFMWQLZPL-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, commonly known as CTZ, is a chemical compound used in scientific research. CTZ is a triazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Scientific Research Applications

CTZ has been widely used in scientific research for its potential applications in drug discovery and development. CTZ has been reported to exhibit antitumor, antifungal, and antiviral activity. In addition, CTZ has been shown to have potential as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

CTZ exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CTZ binds to the colchicine site of tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. This mechanism of action has been shown to be effective against a variety of cancer cell lines.
Biochemical and Physiological Effects
CTZ has been reported to exhibit a range of biochemical and physiological effects. CTZ has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CTZ has been shown to have antifungal and antiviral activity, making it a potential candidate for the development of new antifungal and antiviral drugs.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, CTZ also has some limitations. It is toxic and requires careful handling. In addition, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

For the use of CTZ in scientific research have also been identified. CTZ has the potential to be a valuable tool for researchers in the development of new drugs targeting various diseases.

Synthesis Methods

CTZ can be synthesized through a two-step reaction involving the condensation of 4-cyanothiazole with phenylhydrazine, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with sodium azide and copper (I) iodide to yield CTZ. This synthesis method has been reported to have a yield of up to 80%.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c16-11-15(6-8-22-9-7-15)18-14(21)13-10-17-20(19-13)12-4-2-1-3-5-12/h1-5,10H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOGQEFMWQLZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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